Glyceryl hexacosanoate

Übersicht

Beschreibung

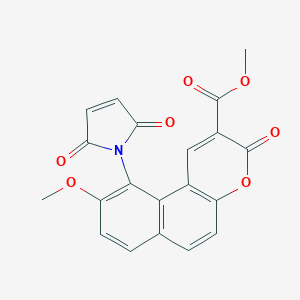

Glyceryl hexacosanoate is a compound with the molecular formula C29H58O4 and a molecular weight of 470.8 . It is a natural compound found in several plants . It is used for research purposes and in the synthesis of precursor compounds .

Synthesis Analysis

The synthesis of glycerol-based compounds like Glyceryl hexacosanoate has been studied extensively. The state of the art on the glycerol carbonate (GC) synthesis has been updated since the last published reviews in 2012, 2013, and 2016 . Three types of reactions continue to be studied: glycerolysis of urea, transcarbonation of DMC, DEC, or cyclic carbonates with glycerol, and reaction using CO2 .

Molecular Structure Analysis

Glycerol, the base molecule for Glyceryl hexacosanoate, is a natural C3 molecule with three alcohol functions, two primary and one secondary . In nature, this triol is abundant in the form of triglycerides (vegetable oil) and is also present in the phospholipid skeleton (cell wall) .

Chemical Reactions Analysis

Glycerol can be converted into ethers, acetals/ketals, esters, and carbonate that find applications as fuel additives, special solvents, and antioxidants . The reaction of glycerol with ketone and aldehydes leads to the formation of cyclic oxygenated compounds .

Physical And Chemical Properties Analysis

The physical description and solubility of this compound are not available . It should be stored in a sealed, cool, and dry condition .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Glyceryl hexacosanoate has been found in the roots of the plant Senna siamea, which is known for its medicinal properties . The plant’s roots extract, which includes Glyceryl hexacosanoate, showed remarkable antibacterial efficiency . This suggests that Glyceryl hexacosanoate could potentially be used in the development of antibacterial treatments.

Antioxidant Properties

The same study also revealed that the roots extract of Senna siamea, containing Glyceryl hexacosanoate, exhibited substantial antioxidant potential . This indicates that Glyceryl hexacosanoate could be explored for its antioxidant properties, which are beneficial in preventing damage to our body’s cells by free radicals.

Drug Development

Glyceryl hexacosanoate, along with other compounds isolated from Senna siamea, fulfilled Lipinski’s rule with no violation, which is a set of criteria for evaluating the drug-likeness of a compound . This suggests that Glyceryl hexacosanoate could be a potential candidate for drug development.

Industrial Applications

Glyceryl hexacosanoate, being a derivative of glycerol, could potentially be used in industrial applications. For instance, glycerol is used in the production of 1,3-propanediol, a valuable industrial chemical . While the specific use of Glyceryl hexacosanoate in this context is not mentioned, it’s plausible that it could be explored for similar applications given its structural similarity to glycerol.

Zukünftige Richtungen

Glycerol, the base molecule for Glyceryl hexacosanoate, is an important bio-platform molecule, potentially usable for the synthesis of various chemicals and fuel additives . The synthesis of acrolein by dehydration is one of the most studied reactions . The future of glycerol conversion lies in the development of new catalytic processes . Electrochemical processes via electrooxidation and reduction of crude glycerol appear as promising routes for glycerol upgrading to be examined in the future .

Wirkmechanismus

Target of Action

Glyceryl hexacosanoate is a natural product that has been identified in the roots of the Senna siamea plant

Pharmacokinetics

It has been noted that glyceryl hexacosanoate, along with other compounds isolated from senna siamea, displayed drug-likeness predictions

Result of Action

Given the antibacterial and antioxidant activities observed in compounds isolated from the same plant source , it is possible that glyceryl hexacosanoate may have similar effects

Eigenschaften

IUPAC Name |

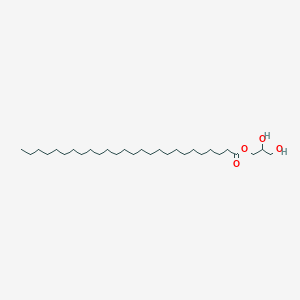

2,3-dihydroxypropyl hexacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H58O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29(32)33-27-28(31)26-30/h28,30-31H,2-27H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJHAMGOPUEFRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H58O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299457 | |

| Record name | 2,3-Dihydroxypropyl hexacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroxypropyl hexacosanoate | |

CAS RN |

127098-14-0 | |

| Record name | 2,3-Dihydroxypropyl hexacosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127098-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxypropyl hexacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.